1-[4-(4-chlorophenoxy)butyl]-2-(methoxymethyl)-1H-benzimidazole
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Overview
Description
1-[4-(4-chlorophenoxy)butyl]-2-(methoxymethyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorophenoxy)butyl]-2-(methoxymethyl)-1H-benzimidazole typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-(4-chlorophenoxy)butyl bromide: This intermediate is synthesized by reacting 4-chlorophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.
Formation of benzimidazole core: The benzimidazole core is prepared by reacting o-phenylenediamine with formaldehyde and a suitable acid catalyst.
Coupling reaction: The final step involves the coupling of 4-(4-chlorophenoxy)butyl bromide with the benzimidazole core in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chlorophenoxy)butyl]-2-(methoxymethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-[4-(4-chlorophenoxy)butyl]-2-(methoxymethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenoxy)butyl]-2-(methoxymethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-chlorophenoxy)butyl]-2-isopropyl-1H-benzimidazole
- 1-[4-(4-chlorophenoxy)butyl]-2-[phenyl(phenylsulfanyl)methyl]-1H-benzimidazole
Uniqueness
1-[4-(4-chlorophenoxy)butyl]-2-(methoxymethyl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group differentiates it from other similar compounds and may influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H21ClN2O2 |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-[4-(4-chlorophenoxy)butyl]-2-(methoxymethyl)benzimidazole |
InChI |
InChI=1S/C19H21ClN2O2/c1-23-14-19-21-17-6-2-3-7-18(17)22(19)12-4-5-13-24-16-10-8-15(20)9-11-16/h2-3,6-11H,4-5,12-14H2,1H3 |
InChI Key |
STFKNPWPIKFWOI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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